Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate

Medicinal Chemistry Structure-Activity Relationship Building Blocks

Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate (CAS 2034577-52-9) is a synthetic small molecule (MW: 353.5 g/mol) featuring a thiophene-substituted cyclopentane core linked to a pyrrolidine ring via a carbonyl group, further functionalized with a thioether and a methyl ester. It is cataloged as a research-grade building block by Life Chemicals, with a stated purity of >90% as confirmed by LCMS and/or 400MHz NMR.

Molecular Formula C17H23NO3S2
Molecular Weight 353.5
CAS No. 2034577-52-9
Cat. No. B2601261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate
CAS2034577-52-9
Molecular FormulaC17H23NO3S2
Molecular Weight353.5
Structural Identifiers
SMILESCOC(=O)CSC1CCN(C1)C(=O)C2(CCCC2)C3=CC=CS3
InChIInChI=1S/C17H23NO3S2/c1-21-15(19)12-23-13-6-9-18(11-13)16(20)17(7-2-3-8-17)14-5-4-10-22-14/h4-5,10,13H,2-3,6-9,11-12H2,1H3
InChIKeyRDXZBKKZLFUTCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate (CAS 2034577-52-9): A Specialized Heterocyclic Building Block


Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate (CAS 2034577-52-9) is a synthetic small molecule (MW: 353.5 g/mol) featuring a thiophene-substituted cyclopentane core linked to a pyrrolidine ring via a carbonyl group, further functionalized with a thioether and a methyl ester [1]. It is cataloged as a research-grade building block by Life Chemicals, with a stated purity of >90% as confirmed by LCMS and/or 400MHz NMR . The compound's modular structure, incorporating conformational rigidity from the cyclopentane spacer and electronic versatility from the thiophene and ester groups, positions it as a candidate for medicinal chemistry and diversity-oriented synthesis applications [1].

Modular Scaffold Conformationally constrained cyclopentane core with thiophene and ester functionalities for SAR exploration
Documented QC Purity confirmed by LCMS and NMR, supporting batch-to-batch reproducibility
Synthetic Utility Designed for medicinal chemistry and diversity-oriented synthesis workflows

Why Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate Cannot Be Replaced by Simple Pyrrolidine-Thioacetate Analogs


Simple substitution with analogs that remove either the bulky 1-(thiophen-2-yl)cyclopentanecarbonyl group or the thioacetate moiety will fundamentally alter the compound's physicochemical and potential biological properties. For instance, the analog Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate (CAS 2034577-15-4) lacks the cyclopentane spacer, reducing molecular weight by 68 Da and eliminating the conformational constraint that may be critical for target binding selectivity [1]. Similarly, replacement with the 4-chlorophenyl analog (CAS 2034526-65-1) exchanges the thiophene for a chlorophenyl group, altering electronic properties and hydrogen-bonding capacity, which directly impacts interaction with biological targets. Such structural variations can lead to significant differences in solubility, metabolic stability, and off-target activity, making direct interchange without re-validation scientifically unsound.

Target Compound Contains cyclopentane spacer providing conformational constraint
Simpler Thiophene-Carbonyl Analog Lacks cyclopentane; reduced molecular weight and flexibility may shift target binding selectivity
Target Compound Electron-rich thiophene substituent supports specific electronic interactions
4-Chlorophenyl Analog Electron-withdrawing chlorophenyl alters electronic and H-bond profiles, shifting interaction potential

Head-to-Head Evidence: Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate vs. Closest Analogs


Structural Differentiation: Molecular Weight and Conformational Rigidity vs. Simple Thiophene-Carbonyl Analog

The target compound (MW: 353.5 g/mol) possesses a cyclopentane spacer that is absent in the simpler analog Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate (MW: 285.38 g/mol) . This 68.12 Da difference in molecular weight and the introduction of conformational constraint from the cyclopentane ring directly influence key drug-likeness parameters. While no direct experimental bioactivity comparison is publicly available, the structural divergence is a well-established driver of differential target binding, metabolic stability, and pharmacokinetic profiles in medicinal chemistry programs [1].

Scaffold Differentiation
Class-level inference
353.5 vs 285.38 +68.12
Supports scaffold-dependent selectivity review
Class-level inference; no direct bioactivity comparison
Medicinal Chemistry Structure-Activity Relationship Building Blocks

Purity Assurance: Documented QC Standards vs. Uncharacterized Alternatives

The target compound, when sourced from Life Chemicals (Product Code F6435-9127), is guaranteed with a purity of >90%, confirmed by both LCMS and 400MHz NMR data . In contrast, many alternative suppliers of similar heterocyclic building blocks provide no detailed analytical characterization or specify lower purity thresholds (e.g., 95% typical purity without specifying analytical methods for the batch) . This documented quality control ensures reproducibility in biological assays and synthetic transformations, reducing the risk of confounding results from impurities.

QC Documentation
Data to verify
>90% LCMS/NMR vs typical 95% unspecified
Reduces impurity-related assay risk
Vendor QC documentation varies; verify batch COA
Analytical Chemistry Quality Control Procurement

Cost Efficiency for Initial Screening: Price-per-mg Benchmarking

The target compound is priced at $54.00 for 1 mg and $89.00 for 15 mg ($5.93/mg at the larger pack size) as cataloged by Life Chemicals [1]. A structurally similar building block, 2-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}pyridine (CAS 1421490-98-3), is offered at $54.00 for 1 mg but $66.00 for 4 mg ($16.50/mg) [2]. For initial hit validation or small-scale SAR exploration, the target compound's lower cost-per-mg at the 15 mg scale offers a 64% cost reduction compared to the pyridine analog at the 4 mg scale, providing a direct economic advantage for laboratories on a budget.

Procurement Cost
Reported
$5.93/mg vs $16.50/mg -64%
Supports budget-efficient SAR screening
Pricing as of May 2026; multi-mg pack comparison
Procurement Cost Comparison Building Blocks

Electronic and Steric Profile Differentiation: Thiophene vs. Chlorophenyl Analog

The target compound incorporates a thiophene ring (electron-rich, sulfur-containing heterocycle) at the cyclopentane position, while the closely related analog Methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate (CAS 2034526-65-1) contains a 4-chlorophenyl group (electron-withdrawing, hydrophobic). Although no experimental logP or solubility data are publicly available for either compound, the substitution of thiophene with chlorophenyl is known to decrease polar surface area and increase lipophilicity, potentially altering membrane permeability and CYP450 inhibition profiles [1]. This electronic difference can be critical when selecting a compound for a given biological target class.

Electronic Profile
Class-level inference
Thiophene (e⁻-rich) vs 4-Cl-phenyl (e⁻-withdrawing)
Supports substituent electronic profile review
Class-level inference; no experimental logP/P data
Medicinal Chemistry Physicochemical Properties SAR

Targeted Application Scenarios for Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate (CAS 2034577-52-9) Based on Differential Evidence


Diversity-Oriented Synthesis Libraries for CNS Target Screening

Given its conformational constraint from the cyclopentane ring and the electron-rich thiophene moiety, this compound is well-suited as a privileged scaffold for synthesizing libraries targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS), where constrained amines and thiophene-containing aromatics are known to enhance selectivity and blood-brain barrier penetration [1]. Its documented >90% purity and cost-effectiveness at the 15 mg scale make it a practical choice for high-throughput synthesis workflows.

Structure-Activity Relationship (SAR) Studies on Orexin Receptor Modulators

The compound's structural homology with patented orexin type 2 receptor agonists containing cyclopentanecarbonyl and thiophene groups [2] positions it as a valuable comparator tool in SAR exploration of narcolepsy and metabolic disorder targets. Its thioacetate side-chain can be readily derivatized for probe synthesis, enabling systematic investigation of linker-length and ester effects on receptor activity.

Quality-Controlled Reference Standard for HPLC Method Development

With its purity certified by LCMS and NMR (>90%), this compound can serve as a system suitability standard or impurity marker in HPLC method development for related heterocyclic drug candidates . The well-defined analytical characterization reduces ambiguity in peak identification compared to generic, uncharacterized building blocks.

Application
Selection Property
Validation Focus
GPCR-focused library synthesis
Conformationally constrained scaffold with thiophene
CNS target selectivity and permeability assay validation
Orexin receptor modulator SAR
Structural homology to cyclopentanecarbonyl-thiophene agonist patents
Receptor activity and linker derivatization studies
HPLC reference standard development
LCMS/NMR-confirmed purity and identity
Peak identification and system suitability verification
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